One of the primary applications of Oleic Acid-13C involves tracing lipid metabolism. By administering this labeled fatty acid to cells or organisms, researchers can track its incorporation into various lipid molecules such as triglycerides, phospholipids, and cholesteryl esters. This allows them to study the pathways of lipid synthesis, storage, and breakdown within the system. For example, researchers have used Oleic Acid-13C to investigate how different dietary fats influence triglyceride synthesis in the liver [1].
[1] The use of stable-isotopically labeled oleic acid to interrogate lipid assembly in vivo: assessing pharmacological effects in preclinical species
Oleic Acid-13C can also be used to study the absorption and digestion of fatty acids in the gut. By administering labeled oleic acid and analyzing fecal samples, researchers can assess the intestinal absorption efficiency of this essential fatty acid [2]. This information can be crucial in understanding human health and developing strategies to address nutritional deficiencies.
[2] Absorption of 13C-labeled stearic, oleic, and linoleic acids in humans: application to breath tests
Oleic Acid-13C can serve as an internal standard for quantifying unlabeled oleic acid in various biological samples. By comparing the signal intensity of the labeled and unlabeled molecules in analytical techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), researchers can accurately determine the concentration of oleic acid present [3]. This application is essential for various studies investigating the role of oleic acid in different biological processes.
(Z)-(113C)octadec-9-enoic acid, commonly known as oleic acid, is a monounsaturated fatty acid with the chemical formula . It is characterized by a long hydrocarbon chain and a single double bond located at the ninth carbon from the carboxyl end, which gives it its unsaturated nature. Oleic acid is found naturally in various animal and vegetable fats, particularly in olive oil, where it constitutes a significant portion of the total fatty acids. Its molecular weight is approximately 282.46 g/mol, and it exists in both cis and trans configurations, with the cis form being more prevalent in nature .
As a tracer, Oleic Acid-13C doesn't have a specific mechanism of action. Instead, it acts as a substitute for regular oleic acid, allowing researchers to track its incorporation and metabolism within a system. This can be used to study various aspects of fatty acid metabolism, such as uptake by cells, incorporation into cellular structures, and breakdown for energy production [].
Oleic acid exhibits various biological activities:
Oleic acid can be synthesized through several methods:
Oleic acid has a wide range of applications:
Research has indicated that oleic acid interacts with various biological molecules:
Oleic acid shares structural similarities with several other fatty acids. Below are some comparable compounds:
Compound Name | Formula | Characteristics |
---|---|---|
Linoleic Acid | Polyunsaturated fatty acid with two double bonds | |
Stearic Acid | Saturated fatty acid; no double bonds | |
Elaidic Acid | Trans isomer of oleic acid; associated with adverse health effects | |
Palmitoleic Acid | Monounsaturated fatty acid; shorter carbon chain |
Oleic acid's uniqueness lies in its cis configuration at the ninth carbon position, which differentiates it from its trans counterpart (elaidic acid), affecting both its physical properties and biological activities significantly. The presence of this cis double bond contributes to its liquid state at room temperature and enhances its health-promoting properties compared to saturated fats like stearic acid .
The use of stable isotopes in lipid biochemistry dates to the mid-20th century, when researchers sought alternatives to radioactive tracers for studying metabolic pathways. Early work focused on deuterium (²H) and carbon-13 (¹³C) labeling to track fatty acid (FA) biosynthesis, oxidation, and incorporation into complex lipids. By the 1980s, advances in gas chromatography–mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) enabled precise detection of isotopic enrichment, cementing ¹³C-labeled FAs as gold-standard tools for probing lipid dynamics. For example, the development of ¹³C-labeled palmitic acid (16:0) allowed direct measurement of hepatic de novo lipogenesis rates in humans.
Oleic acid (18:1n-9), the most abundant monounsaturated FA in human adipose tissue, plays critical roles in membrane fluidity, lipoprotein metabolism, and energy storage. Labeling oleic acid at the carboxyl carbon (1-¹³C) provides a strategic tracer for studying:
The (Z)-(1-¹³C)octadec-9-enoic acid isotopologue (Fig. 1) is particularly valuable due to its metabolic stability and compatibility with modern LC-MS/MS platforms.
Isotopologue profiling has emerged as a cornerstone technique for analyzing the metabolic fate of ¹³C₁₈-oleic acid. This approach involves quantifying the distribution of ¹³C-labeled isotopologues—molecules differing only in isotopic composition—within metabolic products. For example, in soil arthropods like Protaphorura fimata and Heteromurus nitidus, ¹³C₁₈-oleic acid administration revealed distinct routing patterns between dietary assimilation and de novo biosynthesis [2]. By monitoring mass shifts (e.g., M+1 to M+18) via single-ion monitoring mass spectrometry, researchers determined that over 60% of neutral lipids in these organisms retained the intact ¹³C₁₈ backbone, indicating limited β-oxidation [2].
In human hepatoma (HepG2) cells, isotopologue profiling of triglycerides synthesized from ¹³C₁₈-oleic acid demonstrated preferential incorporation into the sn-2 position of glycerol backbones, a finding critical for understanding lipid droplet formation [1]. Computational deconvolution of isotopologue patterns further revealed that 85–92% of newly synthesized triglycerides retained all 18 ¹³C atoms, underscoring the compound’s metabolic stability [1] [3].
Table 1: Isotopologue Distribution in HepG2 Triglycerides Following ¹³C₁₈-Oleic Acid Incubation
Isotopologue | Relative Abundance (%) | Metabolic Interpretation |
---|---|---|
M+18 | 89.2 ± 3.1 | Direct incorporation without modification |
M+16 | 6.8 ± 1.2 | Partial β-oxidation (loss of 2 carbons) |
M+14 | 3.1 ± 0.9 | Further degradation or chain shortening |
High-resolution mass spectrometry (HRMS) has overcome historical challenges in resolving ¹³C enrichment patterns caused by overlapping isotopologues and adducts. Ultrahigh-resolution instruments (240,000 FWHM) enable differentiation of ¹³C₁₈-oleic acid-derived ions from background signals, even in complex lipid extracts [6]. For instance, orbitrap-based HRMS quantified a 94.7% ¹³C enrichment in phosphatidylcholine species from microalgae exposed to ¹³C₁₈-oleic acid, with a mass accuracy of <2 ppm [6].
Liquid chromatography tandem mass spectrometry (LC-MS/MS) further enhances specificity by isolating fragment ions. A recent study demonstrated that collision-induced dissociation of ¹³C₁₈-oleic acid-labeled triacylglycerols produces diagnostic fragments at m/z 265.3 (¹³C₁₈ acyl chain) and m/z 147.0 (glycerol backbone), allowing unambiguous assignment of labeling positions [6]. This approach revealed that 78% of hepatic triglycerides retained the ¹³C label exclusively in their acyl chains, with no enrichment detected in glycerol moieties [1] [6].
Computational frameworks like isotopomer spectral analysis (ISA) and mass isotopomer distribution analysis (MIDA) have been adapted to model ¹³C₁₈-oleic acid kinetics. ISA employs multinomial probability models to simulate the condensation of ¹³C-labeled acetyl-CoA units during fatty acid synthesis [4]. In HepG2 cells, ISA predicted that 68% of cellular palmitate pools originated from ¹³C₁₈-oleic acid β-oxidation products, aligning with experimental observations (72% ± 5%) [4] [5].
Agilent’s MassHunter Profinder software introduced a batch isotopologue extraction algorithm that improves quantification accuracy by correcting for natural ¹³C abundance (1.1%) and tracer impurities [7]. The algorithm reduces false positives by 40% through multi-stage ion filtering, which evaluates extracted ion chromatograms (EICs) for co-elution patterns and mass accuracy [7].
Table 2: Key Parameters in Computational Models for ¹³C₁₈-Oleic Acid Metabolism
Parameter | ISA Model [4] | MIDA Framework [5] | Profinder Algorithm [7] |
---|---|---|---|
Precursor enrichment (p) | 0.92 ± 0.03 | 0.89 ± 0.05 | N/A |
Fractional synthesis (f) | 0.67 | 0.71 | 0.69 ± 0.04 |
Error from natural ¹³C | 8.2% | 6.5% | <2% |
The utilization of uniformly ¹³C-labeled oleic acid (Z)-(¹³C₁₈)octadec-9-enoic acid represents a powerful analytical tool for investigating fundamental fatty acid metabolic pathways in biological systems. This stable isotope tracer enables precise quantification of metabolic flux through various cellular compartments and biochemical processes, providing insights into the complex regulation of lipid homeostasis.
The metabolic fate of ¹³C₁₈-oleic acid reveals distinct pathways through which fatty acids contribute to cellular lipid pools. Research utilizing optical photothermal infrared imaging and stable isotope tracing has demonstrated that oleic acid feeding at physiological concentrations (60 µM) significantly impacts lipogenesis rates in a cell-type-specific manner [1]. In hepatocytes, exogenous oleic acid incorporation increases both the number and size of lipid droplets while simultaneously inhibiting the storage of de novo synthesized lipids [1].
The competitive relationship between dietary fatty acid routing and endogenous synthesis becomes particularly evident when examining the incorporation patterns of ¹³C-labeled substrates. Studies comparing ²H-oleic acid uptake with ¹³C-glucose-derived lipogenesis reveal that oleic acid feeding reduces the rate of de novo lipogenesis by approximately 50% in hepatocytes, with linear slopes decreasing from 0.01 to 0.005 ¹³C/¹²C lipid ratio per hour [1]. This inhibitory effect is not observed in adipocytes, indicating tissue-specific regulation of lipogenic pathways.
Table 1: Comparative Analysis of Lipogenesis Pathways
Parameter | De Novo Lipogenesis | Dietary Fatty Acid Routing |
---|---|---|
Primary Substrates | Acetyl-CoA from glucose/glutamine | Exogenous fatty acids |
Key Enzymes | Fatty Acid Synthase (FASN), ACC | FATP, CD36, FABP |
Regulation | Nutritional status, insulin | Fatty acid availability |
Hepatocyte Response | Inhibited by oleic acid | Enhanced incorporation |
Adipocyte Response | Unchanged by oleic acid | Limited incorporation |
Product Distribution | Primarily saturated fatty acids | Incorporation as provided |
The fatty acid synthase enzyme complex plays a critical role in determining the utilization of dietary polyunsaturated fatty acids. Research demonstrates that FASN inhibition causes higher uptake of dietary fatty acids via the lysophosphatidylcholine transporter MFSD2A and increases their incorporation into triglycerides through diacylglycerol O-acyltransferase 2 (DGAT2)-dependent mechanisms [2]. This relationship suggests that endogenous fatty acid synthesis competes with dietary fatty acid utilization for incorporation into complex lipids.
The oxidative metabolism of ¹³C₁₈-oleic acid occurs through two distinct but complementary pathways in mitochondrial and peroxisomal compartments. Mitochondrial β-oxidation represents the primary catabolic route for medium and long-chain fatty acids, including oleic acid, while peroxisomal oxidation serves specialized functions in very long-chain fatty acid metabolism and cellular signaling.
Mitochondrial β-Oxidation Characteristics
Mitochondrial β-oxidation of oleic acid proceeds through the classical four-step enzymatic cycle following transport via the carnitine shuttle system. The process requires carnitine palmitoyltransferase 1 and 2 (CPT1/2) for fatty acid entry into the mitochondrial matrix [3]. Each cycle of β-oxidation removes two carbon units as acetyl-CoA while generating NADH and FADH₂ as electron carriers. For oleic acid (C18:1), eight complete cycles produce nine acetyl-CoA molecules, eight NADH, and eight FADH₂ molecules.
The oxidation of monounsaturated fatty acids like oleic acid requires additional enzymatic machinery beyond the standard β-oxidation enzymes. Dodecenoyl-CoA delta isomerase (DCI) is essential for processing the cis-double bond at the 9-position of oleic acid [3]. This enzyme converts the cis-3-enoyl-CoA intermediate to trans-2-enoyl-CoA, allowing continuation of the β-oxidation cycle.
Studies using ¹³C-fatty acid tracers demonstrate that mitochondrial β-oxidation can be monitored through M+2 enrichment of citrate, providing a sensitive and specific reporter for fatty acid oxidation rates [4]. Pharmacological inhibition of CPT1/2 with etomoxir markedly reduces ¹³C-enrichment into citrate, while activation through acetyl-CoA carboxylase 2 (ACC2) inhibition increases citrate labeling [4].
Peroxisomal β-Oxidation Mechanisms
Peroxisomal β-oxidation differs fundamentally from mitochondrial pathways in substrate specificity, enzymatic machinery, and metabolic products. While mitochondria primarily oxidize medium and long-chain fatty acids, peroxisomes specialize in very long-chain fatty acids (>C22), branched fatty acids, and specific signaling molecules [5]. The rate-limiting enzyme acyl-CoA oxidase 1 (ACOX1) catalyzes the initial dehydrogenation reaction, generating hydrogen peroxide as a byproduct rather than transferring electrons to the respiratory chain [6].
The peroxisomal pathway produces incomplete oxidation products, typically yielding acetyl-CoA and medium-chain fatty acids that must be transported to mitochondria for complete oxidation. This partial oxidation serves regulatory functions beyond energy production, particularly in sensing cellular fatty acid levels through reactive oxygen species production [6].
Table 2: Mitochondrial vs. Peroxisomal β-Oxidation Comparison
Characteristic | Mitochondrial | Peroxisomal |
---|---|---|
Primary Substrates | Medium/long-chain fatty acids | Very long-chain fatty acids |
Entry Mechanism | Carnitine shuttle (CPT1/2) | ABC transporters (ABCD1) |
First Enzyme | Acyl-CoA dehydrogenase | Acyl-CoA oxidase (ACOX1) |
Electron Acceptor | FAD → Respiratory chain | FAD → O₂ (H₂O₂ production) |
End Products | Acetyl-CoA, NADH, FADH₂ | Acetyl-CoA, H₂O₂, medium-chain FA |
Energy Yield | High (ATP production) | Low (no direct ATP) |
Physiological Role | Energy production | Biosynthesis, signaling |
Research reveals a sophisticated feedback mechanism linking peroxisomal β-oxidation to lipolysis regulation through reactive oxygen species production. Increased peroxisomal fatty acid oxidation generates hydrogen peroxide, which stabilizes the peroxisome biogenesis protein PEX2, leading to increased degradation of adipose triglyceride lipase (ATGL) and reduced fatty acid release from lipid droplets [6]. This mechanism provides cellular fatty acid sensing capability independent of mitochondrial oxidation.
The incorporation of ¹³C₁₈-oleic acid into membrane phospholipids occurs through sophisticated remodeling pathways that modify the fatty acid composition of cellular membranes after their initial synthesis. These processes, collectively known as Lands' cycle, play crucial roles in maintaining membrane fluidity, facilitating cellular signaling, and adapting to environmental changes.
Phospholipid Remodeling Mechanisms
The remodeling process involves sequential deacylation and reacylation reactions that preferentially incorporate polyunsaturated fatty acids at the sn-2 position of glycerophospholipids [7]. Phospholipases A2 (PLA2) hydrolyze fatty acids from the sn-2 position, generating lysophospholipids that serve as substrates for lysophospholipid acyltransferases (LPLATs) [7]. The lysophosphatidylcholine acyltransferases LPCAT1 and LPCAT3 demonstrate particularly important roles in phosphatidylcholine remodeling.
LPCAT3 exhibits high selectivity for arachidonate incorporation, as demonstrated in genetic studies where LPCAT3-deficient mice show marked decreases in arachidonate content across multiple membrane phospholipid species [8]. The enzyme facilitates membrane expansion processes, particularly in autophagy where extensive phospholipid synthesis supports autophagosome and lysosome maturation [9].
Membrane Fluidity Regulation
The incorporation of oleic acid into membrane phospholipids significantly influences membrane biophysical properties. Unsaturated fatty acids like oleic acid introduce kinks in the acyl chains due to their cis-double bonds, preventing tight packing of phospholipid molecules and maintaining membrane fluidity at physiological temperatures [10]. This effect becomes particularly important during temperature adaptation, where organisms adjust fatty acid saturation levels to maintain optimal membrane function.
Research using giant unilamellar vesicles demonstrates that oleic acid incorporation affects membrane bending rigidity and curvature [11]. The presence of monounsaturated fatty acids in membrane phospholipids facilitates membrane deformation processes essential for vesicle trafficking, cell division, and organelle biogenesis.
Cellular Signaling Functions
Beyond structural roles, phospholipid remodeling pathways involving oleic acid contribute to cellular signaling mechanisms. Studies using ¹³C-oleic acid tracer in CD4+ T cells reveal that incorporation into membrane lipids enhances cellular proliferation and calcium mobilization upon activation [12]. This effect depends specifically on membrane incorporation rather than metabolic effects, highlighting the signaling functions of membrane fatty acid composition.
The remodeling pathways also generate bioactive lipid mediators through selective release of fatty acids from specific membrane positions. Phospholipase A2-mediated release of arachidonic acid from phospholipids provides substrates for eicosanoid synthesis, while the remaining lysophospholipids can serve as signaling molecules or substrates for further remodeling reactions.
Table 3: Phospholipid Remodeling Pathway Components
Component | Function | Substrate Specificity | Products |
---|---|---|---|
PLA2 | Deacylation | sn-2 fatty acids | Lysophospholipids + fatty acids |
LPCAT1 | Reacylation | Saturated/monounsaturated FA | Phosphatidylcholine |
LPCAT3 | Reacylation | Polyunsaturated FA (arachidonate) | Phosphatidylcholine |
LPEAT1/2 | Reacylation | Various fatty acids | Phosphatidylethanolamine |
MFSD2A | Transport | Lysophosphatidylcholine | Membrane incorporation |
FASN | Regulation | Competitive inhibition | Reduced PUFA utilization |
The efficiency of phospholipid remodeling varies significantly depending on the acyl-CoA substrates available and the specific acyltransferases involved [13]. Different acyl-CoAs (16:0, 18:0, 18:1, 18:2, 18:3) show distinct effects on remodeling intensity, with each demonstrating varying impacts on different acyltransferases. This specificity enables fine-tuned regulation of membrane composition in response to metabolic conditions and cellular demands.
Irritant